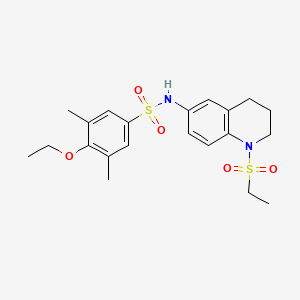

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide

描述

属性

IUPAC Name |

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-5-28-21-15(3)12-19(13-16(21)4)30(26,27)22-18-9-10-20-17(14-18)8-7-11-23(20)29(24,25)6-2/h9-10,12-14,22H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIQSJXIANQXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, each requiring precise control of reaction conditions. Key steps might include:

Formation of the Tetrahydroquinoline Core: Starting from a quinoline precursor, various reduction methods such as catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride can be employed to achieve the tetrahydro form.

Sulfonylation: Introduction of the ethylsulfonyl group often involves sulfonyl chlorides and a base, typically in an organic solvent like dichloromethane.

Coupling with Benzene Sulfonamide: This step might involve using coupling reagents like EDCI or DCC in the presence of a suitable base to form the final sulfonamide linkage.

Industrial Production Methods: Scaling up the production of this compound would require optimization of reaction conditions to ensure high yield and purity. Common industrial practices might include the use of continuous flow reactors, which allow for better control over reaction parameters and improve scalability.

化学反应分析

Types of Reactions:

Oxidation: The ethoxy group can be susceptible to oxidation under conditions using oxidizing agents like PCC or DMP.

Reduction: The sulfonyl group can be reduced under strong conditions, though this might require specialized reducing agents.

Substitution: The aromatic ring in the benzene sulfonamide portion can undergo electrophilic substitution, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions:

Oxidizing agents like PCC (pyridinium chlorochromate) for controlled oxidation.

Reducing agents like lithium aluminum hydride for selective reductions.

Bases like pyridine and organic solvents like dichloromethane for coupling reactions.

Major Products: Depending on the reaction conditions, the compound can yield various oxidized, reduced, or substituted derivatives, each potentially having unique properties and applications.

科学研究应用

This compound’s structure makes it a candidate for diverse applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, it can aid in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Potential bioactive molecule, useful in assays to discover new biological pathways or enzyme inhibitors.

Medicine: With structural similarities to known therapeutics, it can serve as a lead compound in drug discovery, particularly targeting conditions that involve sulfonamide-sensitive pathways.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

作用机制

When compared to other sulfonamide derivatives, 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups:

Sulfonamide Group: Confers enzyme inhibition capabilities.

Tetrahydroquinoline Core: Offers enhanced binding interactions and potential unique biological activity.

Ethylsulfonyl and Ethoxy Groups: Contribute to its chemical stability and modulate its physicochemical properties.

相似化合物的比较

Research Findings and Limitations

- Gaps in Data: No direct pharmacological or biochemical data for the target compound were identified in available literature. Comparative analysis relies on structural inferences and synthetic precedents from analogs like Compound 11.

- Theoretical Predictions : Computational modeling (e.g., molecular docking) could elucidate interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase), but experimental validation is absent.

生物活性

The compound 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 452.58 g/mol. The structure features a tetrahydroquinoline core linked to an ethoxy group and a dimethylbenzenesulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 452.58 g/mol |

| CAS Number | 1021089-18-8 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Tetrahydroquinoline : The initial step includes the cyclization of appropriate precursors to form the tetrahydroquinoline ring.

- Introduction of Ethylsulfonyl Group : This is followed by the addition of the ethylsulfonyl moiety.

- Attachment of Dimethylbenzenesulfonamide : Finally, the sulfonamide group is introduced to complete the structure.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Notably:

- Antimicrobial Activity : Similar sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition can lead to antibacterial effects against a range of pathogens.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of related compounds, providing insights into their efficacy:

- Antibacterial Studies : A study indicated that derivatives with similar structures demonstrated significant antibacterial activity against Gram-positive bacteria by disrupting folate biosynthesis pathways.

- Anti-inflammatory Effects : Research has shown that compounds within this chemical class can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Bioanalytical Applications : The compound has also shown promise in bioanalytical applications due to its ability to form complexes with metal ions like Zn(II), which can be utilized for detecting biomolecules.

常见问题

Q. What are the recommended synthetic pathways for 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves: (i) Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions. (ii) Sulfonylation of the tetrahydroquinoline amine group using ethylsulfonyl chloride. (iii) Coupling with the 4-ethoxy-3,5-dimethylbenzenesulfonamide moiety via nucleophilic substitution.

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical parameters for yield maximization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy vs. methyl groups) and tetrahydroquinoline ring saturation.

- HRMS : Validates molecular formula and detects isotopic patterns.

- FT-IR : Identifies sulfonamide (-SO₂NH-) and ethylsulfonyl (-SO₂C₂H₅) functional groups.

Advanced Research Questions

Q. How does the ethylsulfonyl group in the tetrahydroquinoline moiety influence the compound’s reactivity and biological interactions?

- Mechanistic Insight : The ethylsulfonyl group enhances electrophilicity at the sulfonamide nitrogen, facilitating hydrogen bonding with biological targets (e.g., enzyme active sites).

- Methodology :

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays) be systematically resolved?

- Approach : (i) Assay Standardization : Ensure consistent cell lines, buffer pH, and incubation times. (ii) Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. calorimetry). (iii) Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What in silico strategies are recommended for predicting this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Tools :

- Molecular Dynamics (MD) Simulations : Predict membrane permeability (e.g., via logP calculations).

- CYP450 Docking : Use AutoDock Vina to assess metabolic stability against cytochrome P450 isoforms.

- Toxicity Prediction : Apply QSAR models from platforms like SwissADME or ADMETLab .

Methodological Challenges and Solutions

Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous analogs?

- Protocols :

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor?

- Experimental Design : (i) Enzyme Assays : Use FRET-based kits to measure inhibition of specific kinases (e.g., EGFR, VEGFR). (ii) Cellular Validation : Test dose-dependent apoptosis in cancer cell lines (e.g., HeLa, MCF-7) via flow cytometry. (iii) Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies optimize solubility and bioavailability without altering core pharmacophores?

- Strategies :

- Co-Solvency : Test PEG-water or cyclodextrin-based systems.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the ethoxy moiety.

- Nanoparticle Formulation : Use PLGA encapsulation to enhance dissolution rates .

Q. How do stereochemical variations in the tetrahydroquinoline ring impact biological activity?

- Methodology :

Q. What interdisciplinary approaches integrate synthetic chemistry with computational biology for this compound’s development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。